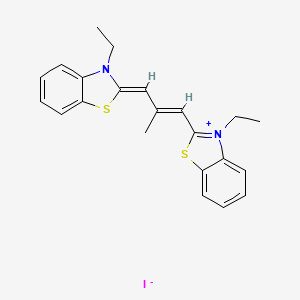

3,3'-Diethyl-9-methylthiacarbocyanine iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3'-Diethyl-9-methylthiacarbocyanine iodide, also known as this compound, is a useful research compound. Its molecular formula is C22H23N2S2.I and its molecular weight is 506.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multistep Energy Migration in Polymer Films : 3,3'-Diethyl-9-methylthiacarbocyanine iodide (MDTCI) has been studied for its multistep energy migration in both stretched and unstretched poly(vinyl alcohol) films. This study highlights the differing fluorescence anisotropy decay in disordered and ordered systems, offering insights into energy transport in polymer matrices (Bojarski et al., 2007).

Photophysical Properties in Polymer Films : The photophysical properties of MDTCI in poly(vinyl alcohol) films have been explored, particularly at high dye concentrations. This research observed the formation of fluorescent MDTCI aggregates and their unique spectral properties in different matrices (Synak et al., 2008).

Photoprocesses with Cucurbit[7]uril : The effects of cucurbit[7]uril on the photophysical processes of MDTCI were studied, revealing significant enhancements in fluorescence yield and insights into the structure of dimeric inclusion complexes (Zakharova et al., 2015).

Triplet State Quenching in Solutions and DNA Complexes : The spectral and kinetic characteristics of the triplet states of MDTCI, and its quenching rates by various agents in solutions and in complexes with DNA, were investigated, highlighting the formation of two types of dye-DNA complexes (Pronkin et al., 2006).

Enhancement of Photoisomerization in Biomacromolecule Complexes : MDTCI was studied for its photochemical processes in complexes with biomacromolecules like DNA and chondroitin-4-sulfate. The enhancement of photoisomer formation in these complexes was noted, providing valuable insights for biological applications (Tatikolov et al., 2013).

Infrared and Raman Spectral Studies : The infrared and spontaneous Raman spectra of MDTCI and its analogs were measured, contributing to the understanding of these dyes' photophysical properties (Iwata et al., 1992).

Photophysics in Polyanion Presence : The photophysical properties of MDTCI in the presence of various polyanions were examined, revealing insights into monomer/dimer equilibria and photodeactivation modes, critical for understanding dye interactions in biological systems (Chibisov & Görner, 2002).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Diethyl-9-methylthiacarbocyanine iodide' involves the reaction of 3,3'-Diethylthiacarbocyanine iodide with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "3,3'-Diethylthiacarbocyanine iodide", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "Add 3,3'-Diethylthiacarbocyanine iodide and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture at a temperature of 50-60°C for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (such as ethanol or acetone) to remove any impurities", "Dry the product under vacuum to obtain '3,3'-Diethyl-9-methylthiacarbocyanine iodide'" ] } | |

CAS No. |

3065-79-0 |

Molecular Formula |

C22H23N2S2.I C22H23IN2S2 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SAEMBGFHGROQJZ-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.[I-] |

SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

| 3065-79-0 | |

Pictograms |

Irritant |

Synonyms |

3,3'-diethyl-9-methylthiacarbocyanine iodide DMTCCI compound |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

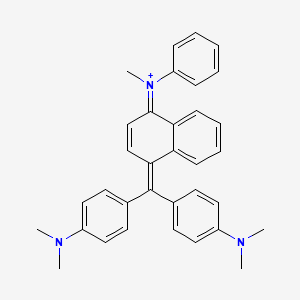

A: DMTCCI has shown potent inhibitory activity against the DNA primase polymerase alpha complex, a key enzyme complex involved in DNA replication. [] By inhibiting this complex, DMTCCI effectively disrupts DNA synthesis, ultimately leading to cell death. This mechanism of action makes it a potential candidate for anticancer therapies. [] Additionally, research indicates that DMTCCI can modulate the aggregation of tau protein, a protein implicated in neurodegenerative diseases like Alzheimer's. [] This interaction appears to have a biphasic dose-response, meaning both low and high concentrations can influence tau aggregation in different ways. []

A: While the provided abstracts don't detail the molecular weight or spectroscopic data, they consistently refer to DMTCCI as a cyanine dye. [, , , ] Based on its chemical name, the molecular formula for DMTCCI is likely C21H23IN2S. For precise spectroscopic data (IR, Raman, etc.), referring to the full research paper cited as exploring the Raman spectra of DMTCCI and its analogs would be necessary. []

A: Studies exploring the Structure-Activity Relationship (SAR) of symmetrical cyanine dyes like DMTCCI have demonstrated that their ability to inhibit tau aggregation is influenced by several structural features. [] These include the specific heterocycle of the cyanine, the length of the polymethine bridge within the molecule, and the nature of the substituents at the meso position and the nitrogen atoms. [] Further research is needed to fully elucidate the specific structural modifications that optimize DMTCCI's activity and potentially minimize any off-target effects.

A: Yes, DMTCCI has shown promising anticancer activity in vitro. It significantly inhibits the growth of a broad spectrum of human cancer cell lines, including hepatocellular carcinoma, nasopharyngeal carcinoma, cervical cancer, and leukemia. [] The reported IC50 values for these cell lines range from 0.24 μmol/L to 7.01 μmol/L, indicating potent cytotoxic effects. [] Further research is needed to evaluate its efficacy and safety in in vivo models and potentially translate these findings into clinical applications.

A: Research using organotypic slices from a transgenic mouse model of tauopathy revealed that while low nanomolar concentrations of DMTCCI reduced insoluble tau aggregates, high concentrations (above 300 nM) actually increased aggregation and negatively impacted tissue tubulin levels. [] This biphasic response highlights the importance of careful dose optimization in future studies. Additionally, while the research highlights the potential therapeutic benefits of DMTCCI, more comprehensive toxicity studies are essential to fully understand its safety profile and any potential long-term effects.

A: When incorporated into a bicomponent photoelectrode system with WO3 and TiO2, DMTCCI significantly enhances photocurrent generation compared to single-component electrodes. [] This improvement is attributed to the efficient transfer of photoinjected electrons from the TiO2 nanocrystals to the WO3 matrix, facilitated by DMTCCI, which reduces surface recombination. [] This highlights the potential of DMTCCI in improving the efficiency of solar energy conversion and other photocatalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)